Tert-butyl(2-fluoro-5-nitrophenoxy)dimethylsilane
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Overview
Description
Tert-butyl(2-fluoro-5-nitrophenoxy)dimethylsilane is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound, with a molecular weight of 271.36 g/mol, is known for its high purity and reactivity, making it a valuable asset for demanding applications .
Preparation Methods
The synthesis of tert-butyl(2-fluoro-5-nitrophenoxy)dimethylsilane involves several steps. One common synthetic route includes the reaction of 2-fluoro-5-nitrophenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction typically occurs in an organic solvent like methylene chloride under controlled temperature conditions to ensure high yield and purity . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
Tert-butyl(2-fluoro-5-nitrophenoxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation Reactions: The compound can undergo oxidation reactions, where the phenolic group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl(2-fluoro-5-nitrophenoxy)dimethylsilane has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions at the molecular level.
Industry: The compound’s reactivity and selectivity make it useful in various industrial processes, including the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl(2-fluoro-5-nitrophenoxy)dimethylsilane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as substitution and reduction, which can modify the structure and function of target molecules. These interactions can influence biological pathways and processes, leading to specific biological outcomes.
Comparison with Similar Compounds
Tert-butyl(2-fluoro-5-nitrophenoxy)dimethylsilane can be compared with other similar compounds, such as:
Tert-butyl(2-chloro-5-nitrophenoxy)dimethylsilane: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. The presence of chlorine can influence the compound’s reactivity and biological activity.
Tert-butyl(2-bromo-5-nitrophenoxy)dimethylsilane: Similar to the chlorinated derivative, this compound contains a bromine atom, which can also affect its chemical and biological properties.
Tert-butyl(2-iodo-5-nitrophenoxy)dimethylsilane:
The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance the compound’s stability and reactivity compared to its halogenated counterparts .
Properties
IUPAC Name |
tert-butyl-(2-fluoro-5-nitrophenoxy)-dimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO3Si/c1-12(2,3)18(4,5)17-11-8-9(14(15)16)6-7-10(11)13/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTUGZYJHGUBHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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